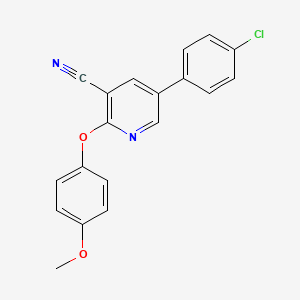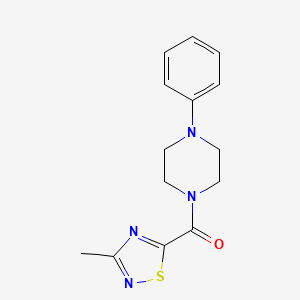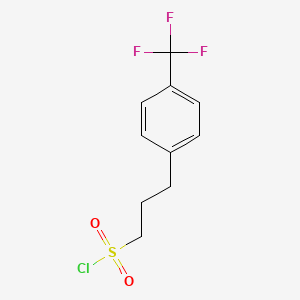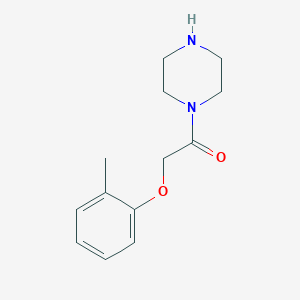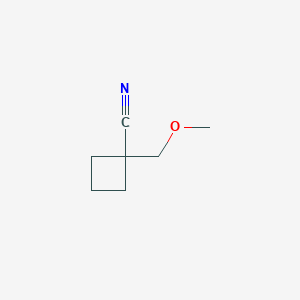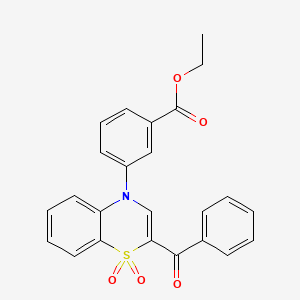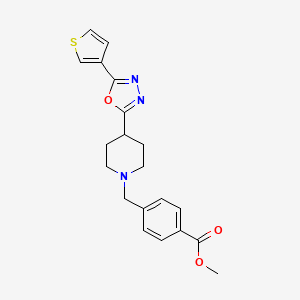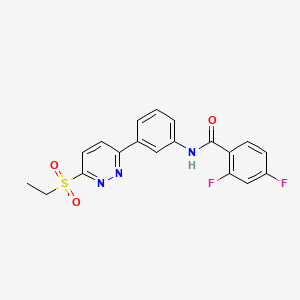
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-difluorobenzamide” is a chemical compound that belongs to the class of pyridazinone derivatives . Pyridazinone and its derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including “this compound”, is characterized by a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the 3rd position of the ring . The specific molecular structure of this compound is not detailed in the retrieved sources.Chemical Reactions Analysis
Pyridazinone derivatives are known for their versatility in chemical reactions due to the easy functionalization of various ring positions . This makes them an attractive synthetic building block for designing and synthesis of new drugs . The specific chemical reactions involving “this compound” are not detailed in the retrieved sources.科学的研究の応用
Radiolabelled Angiotensin II Antagonist for Receptor Imaging
Researchers developed radiolabelled, nonpeptide angiotensin II antagonists, such as [11C]L-159,884, which are potent and selective ligands for the AT1 receptor. These compounds were synthesized through C-11 methylation of their desmethyl phenolic precursors, showcasing the compound's role in receptor imaging and potential applications in studying cardiovascular diseases (Hamill et al., 1996).
Electrophysiological Activity in Cardiac Research
In the field of cardiac electrophysiology, N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrated significant potency, comparable to known selective class III agents. This indicates the potential utility of such compounds in developing treatments for arrhythmias and furthering our understanding of cardiac electrical activity (Morgan et al., 1990).
Novel Insecticide Development
Flubendiamide, a compound with a unique structure incorporating sulfonylalkyl groups, exhibited exceptional insecticidal activity against lepidopterous pests. This demonstrates the chemical's potential as a novel mode of action for pest control, highlighting its importance in agricultural research (Tohnishi et al., 2005).
Groundwater Remediation Techniques
A study on heat-activated persulfate oxidation of persistent organic pollutants in groundwater, such as PFOA and PFOS, underlined the potential of utilizing sulfonyl-based compounds for environmental remediation. This research provides insights into effective strategies for the in-situ treatment of contaminated groundwater, emphasizing the compound's utility in environmental science (Park et al., 2016).
Synthesis of Antimicrobial Agents
Research into synthesizing new heterocyclic compounds incorporating sulfamoyl moieties revealed the potential of such compounds as antimicrobial agents. This underscores the role of sulfonyl-based compounds in developing new treatments for bacterial and fungal infections (Darwish et al., 2014).
Exploration of Antimalarial and COVID-19 Treatments
A theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs through computational calculations and molecular docking studies illustrates the compound's relevance in the search for effective treatments against emerging infectious diseases (Fahim & Ismael, 2021).
作用機序
Target of action
Pyridazine and pyridazinone derivatives have been shown to interact with a range of biological targets and physiological effects . .
Mode of action
It is known that pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
特性
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3S/c1-2-28(26,27)18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)15-7-6-13(20)11-16(15)21/h3-11H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWVFBOGYHZCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


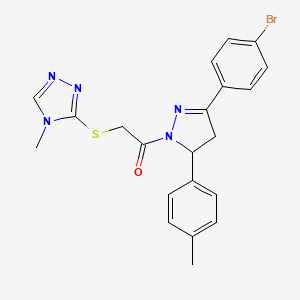


![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid](/img/structure/B2715327.png)
